

PF-06649298 discovery and initial characterization

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Compound Focus: PF-06649298

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Introduction to NaCT and PF-06649298

The **sodium-coupled citrate transporter (NaCT or SLC13A5)** is a key regulator of metabolic processes. It imports citrate from the blood into liver cells (hepatocytes), where citrate serves as a critical precursor for *de novo* lipogenesis (DNL) and regulates glycolytic flux [1] [2]. Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases like **type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD)** [1] [3].

PF-06649298 (also referred to as compound 2 or 1a in literature) was identified by Pfizer scientists through a virtual search of their compound library for structures similar to citrate [1]. It was the first potent and selective small-molecule probe for NaCT suitable for *in vivo* studies [1].

Quantitative Profiling and Selectivity

PF-06649298 exhibits high potency and excellent selectivity for NaCT over related transporters. The table below summarizes its inhibitory activity (IC₅₀) across different experimental systems.

Experimental System / Target	Reported IC ₅₀ Value	Experimental Context (if specified)
HEK-293 cells overexpressing NaCT	408 nM [4]	Inhibition of [¹⁴ C]citrate uptake [1].
Human hepatocytes (cryopreserved)	16.2 μM [1] [4]	Inhibition of [¹⁴ C]citrate uptake [1].
Mouse hepatocytes (cryopreserved)	4.5 μM [1] [4]	Inhibition of [¹⁴ C]citrate uptake [1].
HEK-293 cells overexpressing NaDC1	>100 μM [1] [4]	Demonstrating selectivity over the related dicarboxylate transporter.
HEK-293 cells overexpressing NaDC3	>100 μM [1] [4]	Demonstrating selectivity over the related dicarboxylate transporter.

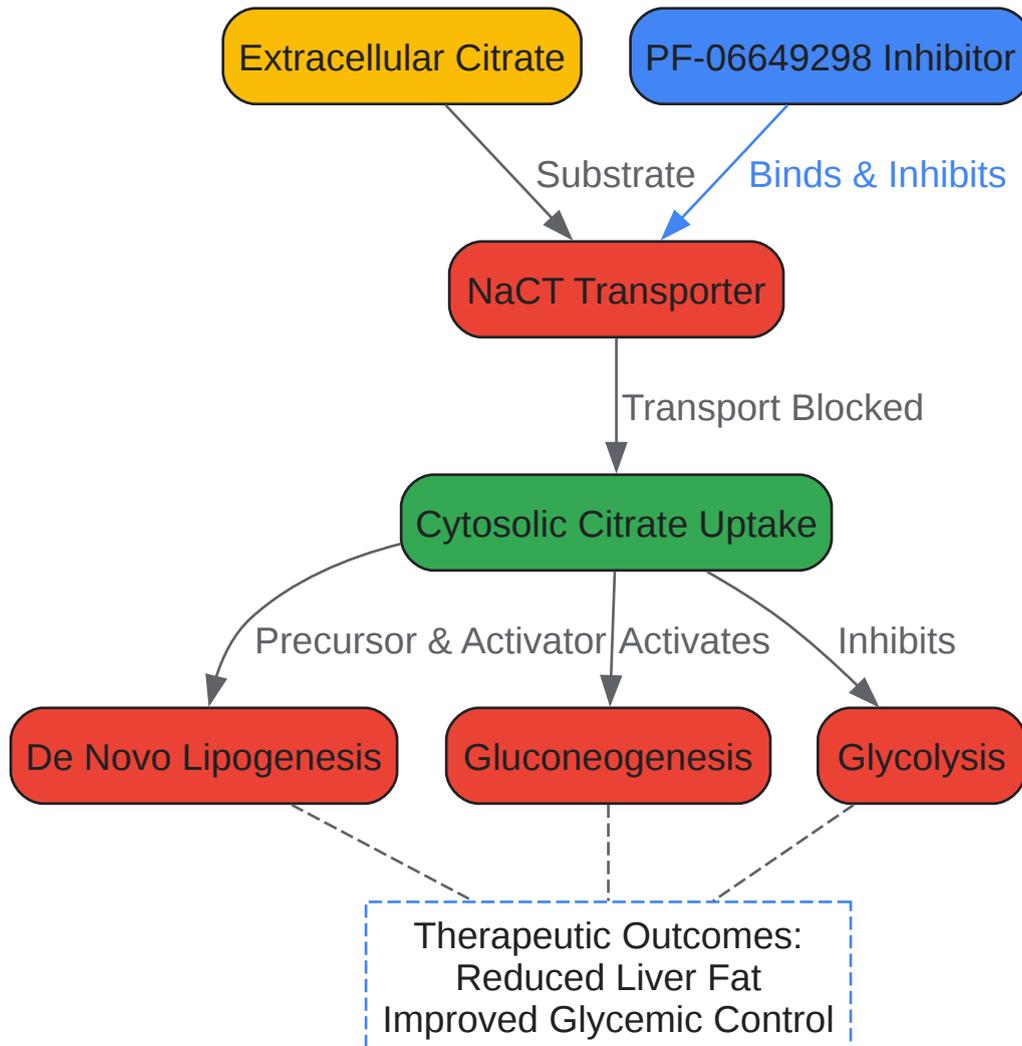
PF-06649298 showed a clean *in vitro* safety profile with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It also displayed favorable pharmacokinetic properties, including high metabolic stability and low passive membrane permeability [1].

Mechanism of Action and Structural Basis

PF-06649298 contains a **dicarboxylate moiety** that mimics the natural substrate, citrate [1]. Experimental evidence from binding and transport assays using a tritiated analog ([³H]-2) indicates that **PF-06649298** is a **competitive inhibitor and a substrate for NaCT** [1]. Its binding is stereosensitive, with the (R)-enantiomer being the active form [1].

Cryo-electron microscopy (cryo-EM) structures of human NaCT have clarified the inhibition mechanism. These structures reveal that **PF-06649298** binds to the **same site as citrate** in the transporter's substrate-binding pocket, which is located in the transport domain [2]. This binding arrests the transporter's conformational cycle, preventing citrate from being shuttled into the cell [2]. The high selectivity of **PF-06649298** for NaCT over NaDC1 and NaDC3 is due to specific amino acid differences in the substrate-binding pockets of these homologous transporters [2].

The following diagram illustrates the mechanism of NaCT inhibition by **PF-06649298** and its downstream metabolic effects.



NaCT inhibition reduces citrate uptake, impacting key metabolic pathways in the liver.

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*Diagram: Mechanism of NaCT inhibition by **PF-06649298**. The inhibitor binds to NaCT, blocking citrate uptake and subsequently reducing fatty acid synthesis and gluconeogenesis while increasing glycolytic flux.*

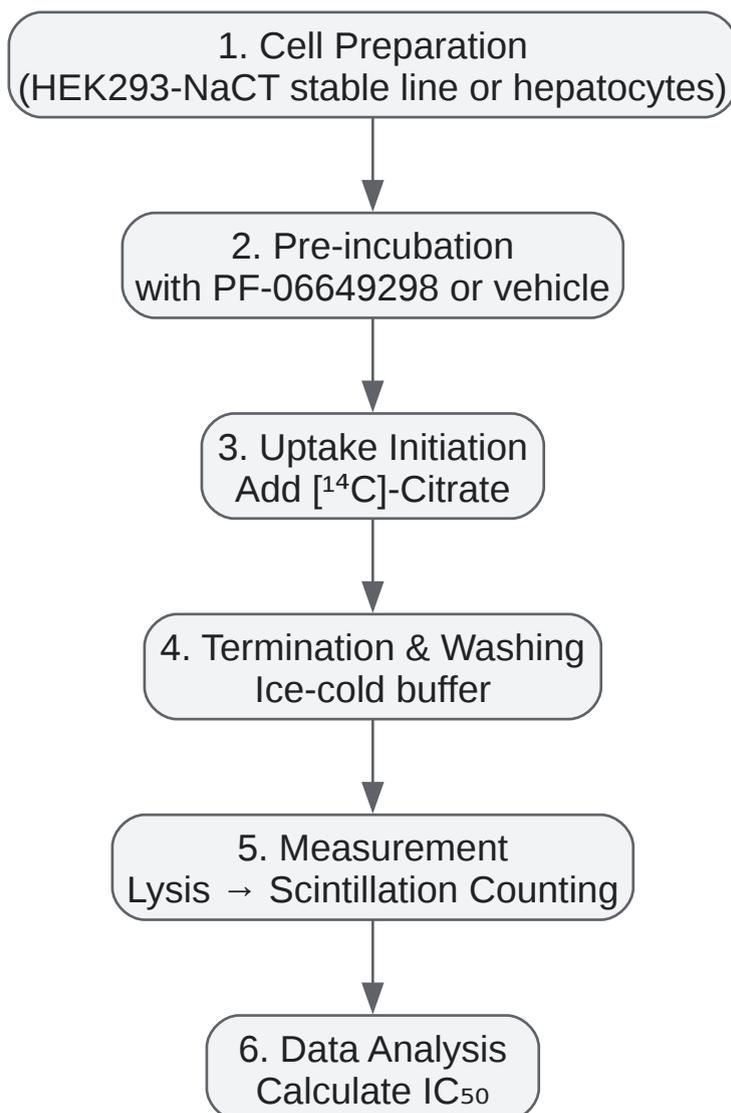
In Vivo Efficacy and Therapeutic Potential

In mouse models of high-fat diet (HFD)-induced obesity, **PF-06649298** demonstrated significant therapeutic efficacy [1] [4].

- **Dosing:** 250 mg/kg, administered orally twice daily for 21 days [4].
- **Glucose Metabolism:** Completely reversed glucose intolerance in HFD mice [4].
- **Lipid Metabolism:** Significantly reduced plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitine concentrations [1] [4].

Experimental Protocol: Citrate Uptake Assay

A key *in vitro* method for characterizing **PF-06649298** is the citrate uptake assay in cell systems [1].



Workflow for assessing NaCT inhibitor activity via a radiolabeled citrate uptake assay.

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Diagram: Key steps for measuring citrate uptake inhibition.

Detailed Methodology [1]:

- **Cell Culture:** Use HEK-293-derived stable cell lines overexpressing human NaCT (HEKNaCT) or cryopreserved human/mouse hepatocytes.
- **Inhibitor Pre-incubation:** Incubate cells with varying concentrations of **PF-06649298** (e.g., 0-100 μ M) for 30 minutes.
- **Uptake Initiation:** Initiate transport by adding a solution containing [14 C]-citrate.
- **Uptake Termination:** After a specific interval (e.g., 30 minutes), terminate uptake by rapid washing with ice-cold buffer.
- **Measurement:** Lyse the cells and measure the accumulated radioactivity using a scintillation counter or microbeta plate reader.
- **Data Analysis:** Data is typically expressed as the percentage of citrate uptake relative to vehicle-treated controls, and the IC_{50} value is calculated from the resulting inhibition curve.

Comparative Inhibitor Landscape

Other NaCT inhibitors have been reported with differing properties:

- **BI01383298:** A highly potent (IC_{50} ~100 nM), **irreversible, and non-competitive** inhibitor. A key differentiator is its **species-specificity**, as it inhibits human NaCT but has no effect on the mouse ortholog [5].
- **Early Inhibitors (ZINC compounds):** Exhibited only weak inhibitory activity (<73% inhibition at 1 mM) and, in some cases, displayed cytotoxicity [1].

Conclusion and Research Applications

PF-06649298 serves as a valuable **chemical probe** for investigating the physiological and pathophysiological roles of NaCT. Its well-characterized profile, including high selectivity, favorable *in vivo* pharmacokinetics, and clear efficacy in disease models, supports its use in validating NaCT as a therapeutic target for metabolic disorders. Furthermore, the available structural data on its binding mode provides a roadmap for the design of next-generation inhibitors with potentially improved potency and drug-like properties [2].

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